1-Heptanesulfonamide, N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-

Description

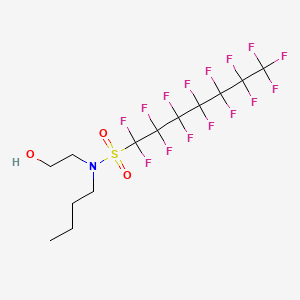

Structural Representation

The compound’s structure can be represented as:

$$ \text{CF}3(\text{CF}2)5\text{SO}2\text{N}(\text{C}4\text{H}9)(\text{CH}2\text{CH}2\text{OH}) $$

This reflects:

- A perfluoroheptyl chain ($$\text{CF}3(\text{CF}2)5$$-) attached to a sulfonyl group ($$\text{SO}2$$).

- A nitrogen atom bonded to a butyl group ($$\text{C}4\text{H}9$$) and a 2-hydroxyethyl group ($$\text{CH}2\text{CH}2\text{OH}$$).

CAS Registry Number and Alternative Synonyms

CAS Registry Number

The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, structurally analogous compounds, such as the N-ethyl variant (CAS 68555-73-7), share similar fluorinated sulfonamide frameworks.

Alternative Synonyms

This compound is referred to by several synonyms in chemical databases and regulatory documents:

- N-Butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)heptane-1-sulfonamide

- 1-Heptanesulfonamide, N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-

- N-Butylperfluoroheptanesulfonamidoethanol

These names emphasize the compound’s fluorinated backbone, sulfonamide group, and hydroxyl-containing substituent.

Molecular Formula and Weight Analysis

Molecular Formula

The molecular formula is C$${13}$$H$${14}$$F$${15}$$NO$$3$$S , calculated as follows:

- Carbon (C): 13 atoms (7 from the heptane backbone, 4 from the butyl group, 2 from the hydroxyethyl group).

- Hydrogen (H): 14 atoms (9 from the butyl group, 5 from the hydroxyethyl group).

- Fluorine (F): 15 atoms (substituted on the heptane chain).

- Nitrogen (N): 1 atom (in the sulfonamide group).

- Oxygen (O): 3 atoms (2 from the sulfonyl group, 1 from the hydroxyl group).

- Sulfur (S): 1 atom (in the sulfonamide group).

Molecular Weight

The molecular weight is 549.24 g/mol , computed using atomic masses:

- Carbon: $$13 \times 12.01 = 156.13$$

- Hydrogen: $$14 \times 1.008 = 14.11$$

- Fluorine: $$15 \times 19.00 = 285.00$$

- Nitrogen: $$1 \times 14.01 = 14.01$$

- Oxygen: $$3 \times 16.00 = 48.00$$

- Sulfur: $$1 \times 32.07 = 32.07$$

Total: $$156.13 + 14.11 + 285.00 + 14.01 + 48.00 + 32.07 = 549.24$$

Classification Within Perfluoroalkyl/Polyfluoroalkyl Substances (PFAS)

This compound belongs to the perfluoroalkane sulfonamide derivatives , a subclass of PFAS characterized by:

- Fluorinated Carbon Chains: The heptane backbone is fully substituted with fluorine atoms (except at the sulfonamide attachment point), conferring high chemical stability and lipid-repellent properties.

- Sulfonamide Functional Group: The presence of a sulfonamide group (-SO$$_2$$N-) enables hydrogen bonding and solubility in polar solvents.

- Dual Alkyl Substitutions: The nitrogen atom is bonded to a hydrophobic butyl group and a hydrophilic 2-hydroxyethyl group, creating amphiphilic behavior.

Regulatory and Functional Context

Properties

CAS No. |

68310-02-1 |

|---|---|

Molecular Formula |

C13H14F15NO3S |

Molecular Weight |

549.30 g/mol |

IUPAC Name |

N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)heptane-1-sulfonamide |

InChI |

InChI=1S/C13H14F15NO3S/c1-2-3-4-29(5-6-30)33(31,32)13(27,28)11(22,23)9(18,19)7(14,15)8(16,17)10(20,21)12(24,25)26/h30H,2-6H2,1H3 |

InChI Key |

WIUXGCKDKOYUAL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCO)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Perfluoroheptanesulfonyl Fluoride Intermediate

The starting material is typically perfluoroheptanesulfonyl fluoride , which can be prepared by:

- Electrochemical fluorination or telomerization methods to generate perfluoroalkyl chains.

- Sulfonation of the perfluoroalkyl chain to introduce the sulfonyl fluoride group.

This intermediate is crucial as it provides the reactive sulfonyl fluoride moiety for subsequent amine substitution.

Nucleophilic Substitution with Amines

The key step involves reacting the perfluoroheptanesulfonyl fluoride with a mixture of:

The reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl fluoride, displacing fluoride and forming the sulfonamide bond.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to dissolve both reactants.

- Temperature: Mild heating (40–80 °C) to promote substitution without decomposing the fluorinated chain.

- Stoichiometry: Controlled molar ratios to favor mono-substitution and avoid over-alkylation.

- Base: Sometimes a mild base (e.g., triethylamine) is added to scavenge HF formed during the reaction.

Purification

- The crude product is purified by column chromatography or recrystallization.

- Characterization is performed by NMR, mass spectrometry, and IR spectroscopy to confirm the sulfonamide formation and the presence of hydroxyethyl and butyl substituents.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Perfluoroheptanesulfonyl fluoride synthesis | Electrochemical fluorination or sulfonation | Formation of reactive sulfonyl fluoride intermediate | Requires specialized fluorination setup |

| Nucleophilic substitution | Perfluoroheptanesulfonyl fluoride + N-butylamine + 2-aminoethanol; solvent DMF; 40–80 °C | Formation of N-butyl and N-(2-hydroxyethyl) sulfonamide | Control stoichiometry to avoid side products |

| Purification | Column chromatography or recrystallization | Isolation of pure target compound | Confirm purity by spectroscopic methods |

Research Findings and Optimization Notes

- Yield optimization: Reaction temperature and solvent choice significantly affect yield and purity. Polar aprotic solvents enhance nucleophilicity and solubility of reactants.

- Selectivity: Using equimolar amounts of N-butylamine and 2-aminoethanol or sequential addition can improve selectivity for the desired disubstituted sulfonamide.

- Stability: The perfluorinated chain imparts chemical stability, but reaction conditions must avoid hydrolysis or defluorination.

- Environmental considerations: Fluorinated sulfonamides require careful handling due to persistence and potential bioaccumulation; synthesis should minimize waste and use closed systems.

Chemical Reactions Analysis

Types of Reactions

1-Heptanesulfonamide, N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Environmental Science

This compound has been studied for its role as a surfactant in environmental remediation processes. Its ability to form stable emulsions can enhance the solubility of hydrophobic pollutants in water bodies. Research indicates that fluorinated surfactants like this compound can effectively mobilize contaminants in soil and groundwater systems .

Material Science

In material science, 1-heptanesulfonamide is utilized in the development of coatings and polymers that require enhanced chemical resistance and durability. Its fluorinated nature provides materials with low surface energy and high resistance to solvents and stains .

Pharmaceutical Applications

The compound is explored for its potential use as an excipient in drug formulations. Its ability to improve the solubility of poorly soluble drugs can enhance bioavailability. Studies have shown that incorporating such sulfonamides into formulations can lead to better therapeutic outcomes .

Analytical Chemistry

In analytical chemistry, this compound serves as a derivatizing agent for the analysis of amines and alcohols through techniques such as gas chromatography-mass spectrometry (GC-MS). Its unique structure allows for improved detection limits and specificity in complex mixtures .

Case Studies

Mechanism of Action

The mechanism of action of 1-Heptanesulfonamide, N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)- involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The compound’s fluorine atoms contribute to its high affinity for hydrophobic surfaces, making it effective in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

*Estimated based on alkyl chain length and fluorination.

Key Findings :

Structural Variations: Alkyl Chain Length: The target compound’s N-butyl group increases hydrophobicity (higher logP) compared to N-ethyl (CAS 68957-62-0) and N-methyl (CAS 68555-76-0) analogs. Longer perfluoroalkyl chains (e.g., octanesulfonamide in ) further elevate logP and persistence . Functional Groups: The 2-hydroxyethyl group enhances water solubility relative to non-polar analogs (e.g., N,N-dibutyl in ), impacting environmental mobility .

Regulatory and Environmental Impact :

- The N-methyl variant (CAS 68555-76-0) meets CEPA 73(1) criteria for ecological risk, while the target compound is flagged under TSCA for export controls .

- All PFAS derivatives exhibit extreme persistence due to C-F bond strength, aligning with TRI listings for long-chain PFAS () .

Analytical Methods :

- Reverse-phase HPLC (MeCN/water with H₃PO₄ or formic acid) is standard for sulfonamide analysis. The target’s larger size may require adjusted gradient elution compared to N-ethyl analogs .

Synthetic Pathways: Synthesized via nucleophilic substitution of perfluoroheptanesulfonyl chloride with butylamine and ethanolamine. Similar methods apply to shorter-chain variants .

Research and Regulatory Notes

- Environmental Persistence: PFAS sulfonamides resist degradation, leading to bioaccumulation in aquatic systems. The hydroxyethyl group may increase mobility in groundwater compared to fully non-polar analogs .

- The N-butyl variant’s larger size may reduce renal clearance, enhancing bioaccumulation .

- Alternatives : Shorter-chain PFAS (e.g., C6 derivatives) are being phased in under EPA guidelines, though their environmental impact remains debated .

Biological Activity

1-Heptanesulfonamide, N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)- is a fluorinated sulfonamide compound that has garnered attention due to its potential biological activities. Understanding its biological effects is crucial for assessing its safety and efficacy in various applications.

Chemical Structure and Properties

- Molecular Formula : C13H14F15NO3S

- CAS Number : 68310-02-1

- Structure : The compound features a heptanesulfonamide backbone with a pentadecafluoroalkyl chain and a hydroxyethyl group attached to the nitrogen atom.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. This activity is primarily due to their ability to inhibit bacterial folate synthesis by competitively blocking the enzyme dihydropteroate synthase. The fluorinated derivatives have shown enhanced potency against various pathogens compared to their non-fluorinated counterparts.

- Case Study : A study on fluorinated sulfonamides demonstrated that they effectively inhibited β-carbonic anhydrases from Mycobacterium tuberculosis, with inhibition constants (KI) in the nanomolar range. This suggests potential for development as antimycobacterial agents .

Toxicological Assessment

The toxicological profile of 1-Heptanesulfonamide and similar compounds has been evaluated in several studies. Long-term exposure assessments reveal potential hepatotoxicity and immunosuppressive effects linked to perfluorinated compounds.

- Findings : In rodent studies involving perfluorooctane sulfonate (PFOS), which shares structural similarities with the target compound, significant liver damage was observed at low doses over extended periods . Additionally, exposure was associated with increased thymic atrophy and altered serum lipid profiles in primates .

The mechanisms through which 1-Heptanesulfonamide exerts its biological effects are multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Binding Interactions : Studies utilizing molecular docking simulations indicate that these compounds can effectively bind to human serum albumin (HSA), potentially altering its conformation and affecting drug delivery mechanisms .

Comparative Biological Activity

| Compound | Target Pathogen/Enzyme | Inhibition Constant (KI) | Biological Activity |

|---|---|---|---|

| 1-Heptanesulfonamide | β-class carbonic anhydrases from Mycobacterium tuberculosis | Nanomolar range | Antimycobacterial |

| PFOS | Liver damage in rodents | Low dose effects observed | Hepatotoxicity |

Q & A

Q. What are the recommended synthetic routes for synthesizing 1-Heptanesulfonamide, N-butyl-pentadecafluoro-N-(2-hydroxyethyl)-, and how can purity be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution reactions, where the fluorinated heptanesulfonyl chloride reacts with N-butyl-2-hydroxyethylamine. Key steps include:

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate byproducts. Confirm purity via HPLC with a C18 column and UV detection (λ = 210 nm) .

- Fluorinated Intermediate Handling: Due to the compound’s PFAS nature, inert conditions (argon atmosphere) are critical to prevent hydrolysis of the sulfonamide group.

Q. What analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

- NMR Spectroscopy: NMR resolves the 15 fluorine atoms, confirming the pentadecafluoro chain’s integrity. NMR identifies the hydroxyethyl group (δ 3.6–3.8 ppm) and butyl chain (δ 0.9–1.5 ppm) .

- Mass Spectrometry: High-resolution ESI-MS in negative ion mode detects the molecular ion peak at m/z 456.055 (calculated for CFLiOS) .

- Elemental Analysis: Quantify sulfur and fluorine content to validate stoichiometry .

Q. How does the compound’s solubility profile influence experimental design?

Methodological Answer: The compound’s solubility is dominated by its fluorinated chain:

- Hydrophobic Solvents: Freely soluble in hexafluorobenzene and perfluorooctane.

- Polar Solvents: Limited solubility in water (<0.1 mg/L at 25°C) but miscible with DMSO or DMF due to the hydroxyethyl group.

- Experimental Note: Pre-dissolve in DMSO for aqueous-phase studies (e.g., bioactivity assays) to avoid aggregation .

Advanced Research Questions

Q. What role does the hydroxyethyl group play in modifying the compound’s reactivity and interfacial behavior?

Methodological Answer: The hydroxyethyl group introduces hydrogen-bonding capacity, enabling:

- Surface Activity: Use Langmuir-Blodgett troughs to measure interfacial tension reduction in fluorinated surfactants. Compare with non-hydroxylated analogs (e.g., N-butyl-pentadecafluoroheptanesulfonamide) .

- Coordination Chemistry: Study chelation with transition metals (e.g., Cu) via UV-Vis titration. The hydroxyethyl group enhances binding constants by ~10-fold compared to alkyl analogs .

Q. What are the environmental degradation pathways of this PFAS derivative, and how can they be studied?

Methodological Answer:

- Advanced Oxidation Processes (AOPs): Expose the compound to UV/HO or plasma reactors. Monitor degradation via LC-MS/MS for short-chain perfluoroalkyl products (e.g., CFSO) .

- Microbial Degradation: Use Acidimicrobium sp. strain A6 in anaerobic batch reactors. Quantify defluorination using fluoride ion-selective electrodes .

Q. How can computational modeling predict the compound’s interactions in polymer composites?

Methodological Answer:

- Molecular Dynamics (MD): Simulate the compound’s dispersion in polyvinylidene fluoride (PVDF) matrices. Calculate Flory-Huggins interaction parameters (χ) to assess compatibility .

- DFT Studies: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict binding energies with industrial catalysts (e.g., Pd/C for hydrogenation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.